

Inpyrfluxam's R-enantiomer: A Technical Deep Dive into its Biological Activity

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Compound of Interest

Compound Name: *Inpyrfluxam*

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Abstract

Inpyrfluxam is a novel, broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating potent activity against a wide range of phytopathogenic fungi.[1] A critical feature of **Inpyrfluxam** is its stereochemistry; the biological activity resides almost exclusively in the R-enantiomer.[2][3] This technical guide provides an in-depth analysis of the biological activity of **Inpyrfluxam**'s R-enantiomer, including its mode of action, quantitative efficacy, and the experimental protocols used for its characterization.

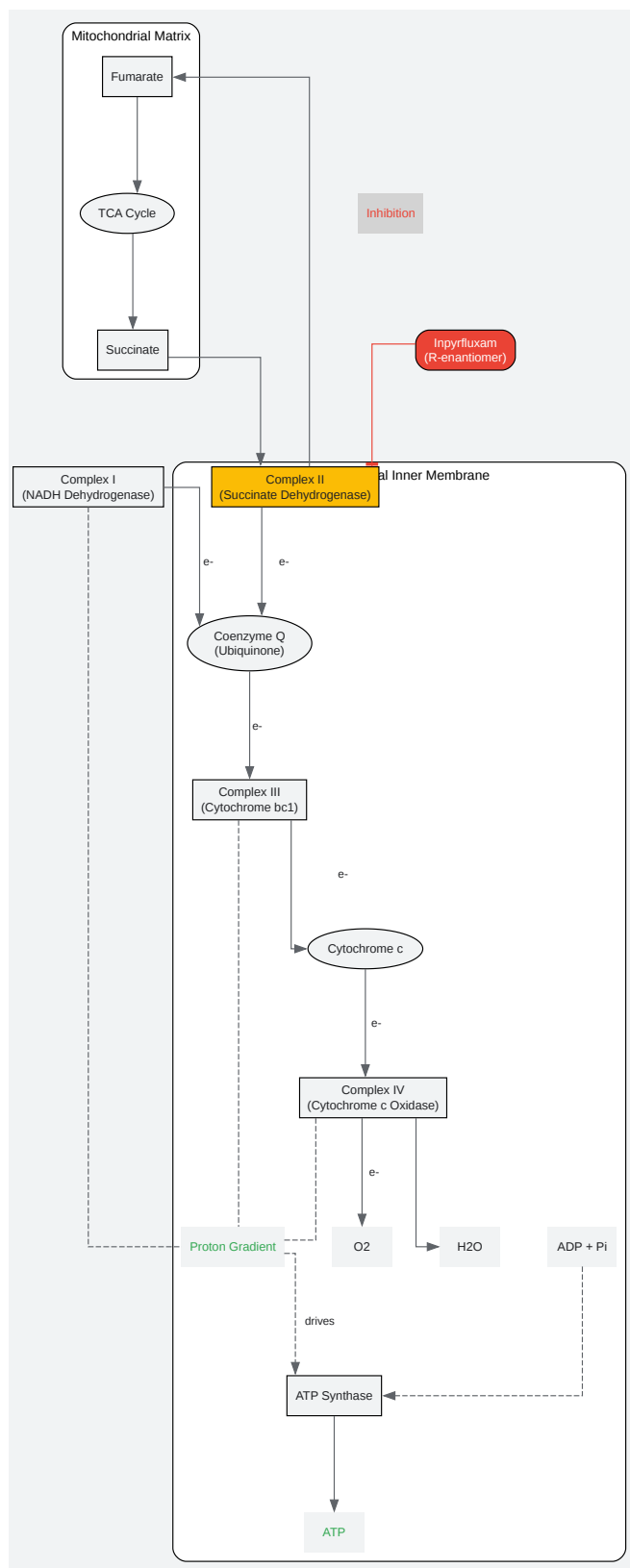
Introduction

Inpyrfluxam, developed by Sumitomo Chemical, is a pyrazole-carboxamide fungicide that provides a new tool for managing difficult-to-control fungal diseases in various crops.[1] Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a crucial enzyme for fungal respiration and energy production.[4][5] The active ingredient is specifically the (R)-enantiomer, which is significantly more active than the racemic mixture, while the (S)-enantiomer is considered nearly inactive.[3][6] The technical grade active ingredient of **Inpyrfluxam** contains a minimum of 950 g/kg of the R-isomer and a maximum of 50 g/kg of the S-isomer.

Mode of Action: Succinate Dehydrogenase Inhibition

The primary target of **Inpyrfluxam**'s R-enantiomer is the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.^{[6][7]}

Signaling Pathway of **Inpyrfluxam**'s R-enantiomer



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Caption: **Inpyrfluxam**'s R-enantiomer inhibits Complex II (SDH), disrupting the electron transport chain.

By binding to the ubiquinone-binding site of the SDH enzyme, the R-enantiomer blocks the oxidation of succinate to fumarate.[8] This inhibition has two major consequences:

- **Disruption of the TCA Cycle:** The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites such as malate and fumarate.[4]
- **Inhibition of Cellular Respiration:** The transfer of electrons from succinate to the electron transport chain is halted, leading to a significant reduction in ATP synthesis.[5]

This dual impact on cellular metabolism effectively starves the fungal cells of energy, leading to growth inhibition and cell death.

Quantitative Biological Activity

The fungicidal efficacy of **Inpyrfluxam** is predominantly attributed to its R-enantiomer. The (R)-enantiomer is reported to be more than twice as active as the racemic mixture, while the (S)-enantiomer shows negligible activity.[6]

Target Organism	Assay Type	R-enantiomer Activity	S-enantiomer Activity	Racemic Mixture Activity	Reference
Phakopsora pachyrhizi (Asian Soybean Rust)	Detached Leaf Assay	High Efficacy	Little Efficacy	Less active than R-enantiomer	[1] [4]
Rhizoctonia solani (Brown Patch)	Not Specified	Highly Effective	Nearly Inactive	Less active than R-enantiomer	[6]
Venturia inaequalis (Apple Scab)	Not Specified	Highly Effective	Nearly Inactive	Less active than R-enantiomer	[6]
General Fungal Pathogens	Not Specified	IC ₅₀ : 0.57 (mg/L × 10 ⁻⁴)	Not Specified	Not Specified	[1]

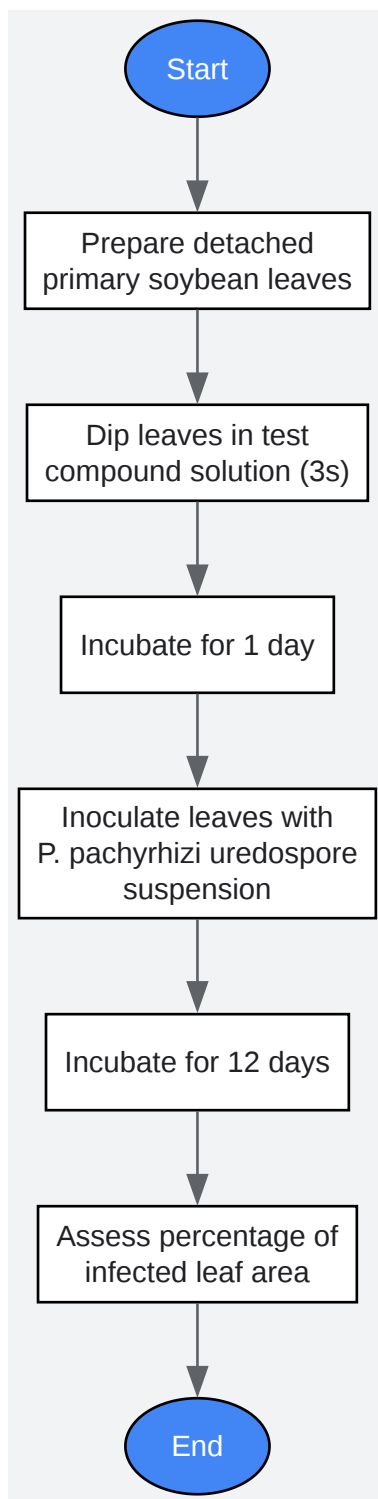
Note: The IC₅₀ value is for **Inpyrfluxam**, which is comprised of >97% R-enantiomer.[\[3\]](#)

Experimental Protocols

Detached Leaf Assay for Phakopsora pachyrhizi

This protocol is used to assess the in-planta efficacy of **Inpyrfluxam**'s enantiomers against Asian soybean rust.

Workflow for Detached Leaf Assay



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Caption: Workflow for assessing fungicide efficacy using a detached leaf assay.

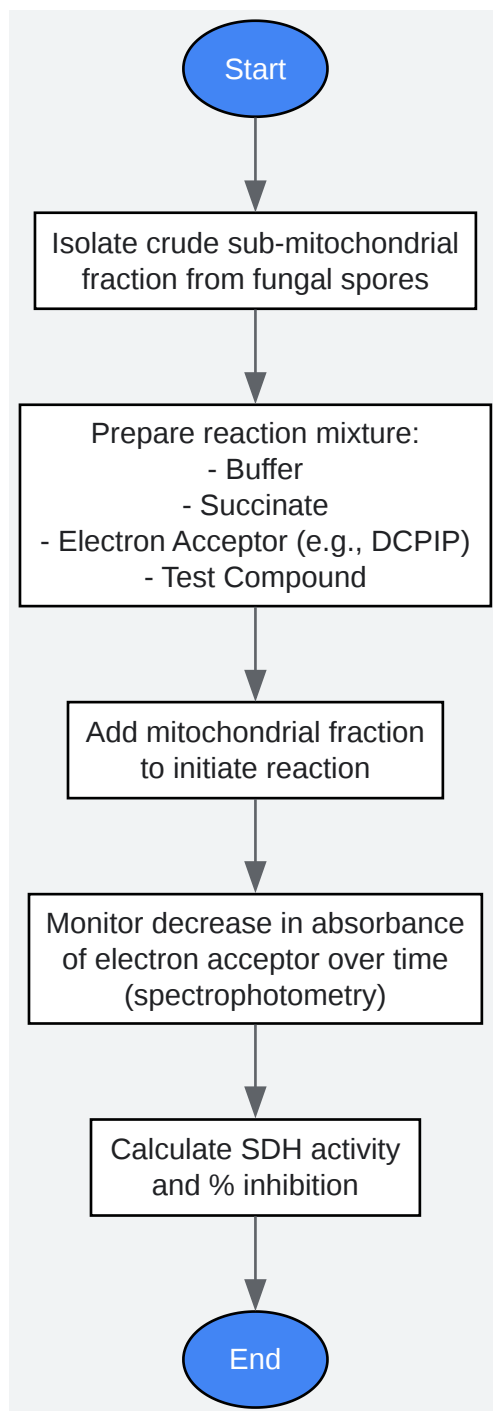
Methodology:

- Leaf Preparation: Detached primary leaves from healthy soybean plants are used.[\[1\]](#)
- Treatment Application: The detached leaves are dipped into solutions amended with the test compounds (R-enantiomer, S-enantiomer, racemic mixture at various concentrations) for 3 seconds.[\[1\]](#)
- Pre-inoculation Incubation: The treated leaves are incubated for 24 hours under controlled conditions.[\[1\]](#)
- Inoculation: A suspension of *P. pachyrhizi* uredospores is applied to the treated leaves.[\[1\]](#)
- Post-inoculation Incubation: The inoculated leaves are incubated for 12 days to allow for disease development.[\[1\]](#)
- Assessment: The percentage of the leaf area infected with rust pustules is visually assessed and compared to an untreated control.[\[1\]](#)

Succinate Dehydrogenase (SDH) Activity Assay

This in vitro assay directly measures the inhibitory effect of **Inpyrfluxam**'s enantiomers on the target enzyme.

Workflow for SDH Activity Assay



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Caption: General workflow for an in vitro succinate dehydrogenase (SDH) activity assay.

Methodology:

- Mitochondrial Fraction Preparation: A crude sub-mitochondrial fraction is extracted from germinated fungal spores (e.g., *P. pachyrhizi*).^[4] This enriches the sample for the SDH enzyme.
- Assay Reaction: The assay measures the succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer via Complex II and III.^[4] A typical reaction mixture includes:
 - Phosphate buffer
 - Sodium succinate (substrate)
 - An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
 - The test compound (**Inpyrfluxam** enantiomer or racemate) dissolved in a suitable solvent.
- Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction. The reduction of the electron acceptor is monitored spectrophotometrically over time.^[9]
- Data Analysis: The rate of the reaction is calculated from the change in absorbance. The inhibitory activity of the test compounds is determined by comparing the reaction rates in their presence to a solvent control. IC₅₀ values can then be calculated.

Metabolome Analysis

This technique provides insight into the physiological consequences of SDH inhibition by analyzing changes in the levels of key metabolites.

Methodology:

- Treatment: Germinated spores of the target fungus are treated with **Inpyrfluxam**.^[4]
- Metabolite Extraction: After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the fungal spores.^[4]
- Analysis: The extracted fractions are analyzed using techniques such as capillary electrophoresis-mass spectrometry (CE-MS).^[4]

- Data Interpretation: The levels of various metabolites in the treated samples are compared to those in untreated controls. For **Inpyrfluxam**, a characteristic metabolic signature is an increase in succinic acid and a decrease in malic acid, fumaric acid, and glucose-6-phosphate.[4]

Conclusion

The biological activity of the fungicide **Inpyrfluxam** is stereospecific, with the R-enantiomer being the highly active component. Its potent inhibition of the succinate dehydrogenase enzyme disrupts the central energy metabolism of a broad spectrum of pathogenic fungi. The experimental data, derived from in-planta, enzymatic, and metabolomic assays, consistently demonstrate the superior fungicidal properties of the R-enantiomer compared to the S-enantiomer and the racemic mixture. This understanding is crucial for the effective and optimized use of **Inpyrfluxam** in agricultural disease management and for the development of future SDHI fungicides.

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